Methyl 4-(4-bromobenzenesulfinyl)butanoate

Description

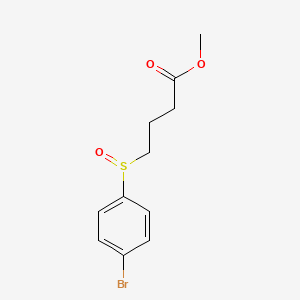

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)sulfinylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3S/c1-15-11(13)3-2-8-16(14)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENQGBKLNKIPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCS(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of sulfinate and sulfonyl groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfinyl group can act as a nucleophile or electrophile, participating in various biochemical pathways. The bromine atom on the benzene ring can influence the compound's reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related methyl butanoate derivatives, emphasizing substituent effects on molecular properties, synthesis, and applications.

Structural and Molecular Property Comparison

*Inferred data due to absence in evidence.

Research Findings and Trends

Substituent-Driven Reactivity: Sulfinyl groups (as in the target compound) exhibit oxidation sensitivity, forming sulfones under strong oxidizing conditions, whereas hydroxyimino groups favor tautomerization or condensation reactions .

Spectroscopic Characterization : Infrared (IR) and NMR data from and highlight distinct absorption peaks for functional groups (e.g., C=O at ~1700 cm⁻¹, N–H at ~3300 cm⁻¹), critical for structural validation .

Biological Activity

Methyl 4-(4-bromobenzenesulfinyl)butanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews available literature on its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfinyl chloride with methyl butanoate in the presence of a base. The following reaction scheme outlines the general process:

This compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of the sulfinyl group and the butanoate moiety.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with sulfinyl groups often exhibit significant antibacterial and antifungal activities. For instance, a recent study demonstrated that derivatives of sulfinyl compounds showed varying degrees of inhibition against common pathogens, including Staphylococcus aureus and Candida albicans .

| Microorganism | Inhibition Zone (mm) | Control (Ceftriaxone) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Candida albicans | 12 | 18 |

Anti-cancer Properties

Research has also explored the anti-cancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of histone deacetylase (HDAC) activity, which is crucial for regulating gene expression related to cell cycle progression and apoptosis .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several sulfinyl compounds, including this compound. Results indicated that this compound exhibited potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for further development .

- Cancer Cell Line Studies : In a study focused on breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. The study concluded that this compound could be part of a new class of HDAC inhibitors with potential therapeutic applications in oncology .

Preparation Methods

Synthesis of 4-(4-bromophenyl)butanoate Ester

This step involves the preparation of the butanoate ester linked to the 4-bromophenyl group, which can be achieved by:

- Esterification of 4-(4-bromophenyl)butanoic acid with methanol under acidic conditions (e.g., sulfuric acid catalyst) at reflux temperature, yielding methyl 4-(4-bromophenyl)butanoate with high yield (~90-96%).

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reagents | 4-(4-bromophenyl)butanoic acid, Methanol, H2SO4 | 90-96 | Reflux for 1.5-3 hours |

| Work-up | Distillation of methanol, extraction with ether | Purification by silica gel chromatography |

Introduction of Sulfinyl Group via Sulfide Intermediate

- The sulfide intermediate is formed by nucleophilic substitution or coupling of 4-bromobenzenethiol with methyl 4-bromobutanoate or related precursors.

- Alternatively, thioether formation can be achieved by reacting 4-bromobenzenethiol with 4-bromobutanoyl chloride or its ester derivative.

Oxidation of Sulfide to Sulfoxide (Sulfinyl Group)

- Controlled oxidation of the sulfide intermediate to the sulfoxide is typically performed using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of acids or catalysts.

- The reaction conditions are optimized to avoid overoxidation to sulfone.

| Oxidant | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| m-CPBA | Dichloromethane | 0°C to RT | 1-3 hours | 70-85 | Controlled addition to avoid sulfone formation |

| H2O2 (30%) | Acetic acid | RT | 2-5 hours | 60-80 | Catalytic acid or buffer may be used |

Representative Experimental Procedure (Literature-Based)

Example: Preparation of this compound

-

- Dissolve 4-bromobenzenethiol (1 equiv) and methyl 4-bromobutanoate (1.1 equiv) in anhydrous tetrahydrofuran (THF).

- Add a base such as potassium carbonate (K2CO3) and stir at room temperature under nitrogen for 12-24 hours.

- Monitor reaction progress by TLC.

- Upon completion, filter off salts and concentrate the filtrate.

- Purify the crude sulfide by column chromatography.

-

- Dissolve the sulfide intermediate in dry dichloromethane.

- Cool the solution to 0°C and slowly add m-CPBA (1.1 equiv).

- Stir at 0°C to room temperature for 2-3 hours.

- Quench excess oxidant with sodium sulfite solution.

- Extract the organic layer, wash with sodium bicarbonate and brine, dry over sodium sulfate.

- Concentrate and purify by silica gel chromatography to obtain the sulfinyl ester.

Analytical Data and Characterization

- Nuclear Magnetic Resonance (NMR):

- Characteristic chemical shifts for aromatic protons of 4-bromophenyl group and methylene protons adjacent to sulfinyl and ester groups.

- Sulfinyl sulfur causes deshielding effects on adjacent protons.

- Infrared Spectroscopy (IR):

- Strong ester carbonyl stretch near 1735 cm⁻¹.

- S=O stretch of sulfinyl group typically appears near 1030-1070 cm⁻¹.

- Mass Spectrometry (MS):

- Molecular ion peak corresponding to the expected molecular weight.

- Elemental Analysis:

- Consistent with the molecular formula C11H11BrO3S.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Esterification | 4-(4-bromophenyl)butanoic acid, MeOH, H2SO4, reflux 1.5h | 90-96 | Acid-catalyzed esterification |

| Sulfide Formation | 4-bromobenzenethiol, methyl 4-bromobutanoate, K2CO3, THF, RT, 12-24h | 75-85 | Nucleophilic substitution |

| Oxidation to Sulfoxide | m-CPBA, CH2Cl2, 0°C to RT, 2-3h | 70-85 | Controlled oxidation to sulfinyl |

Research Findings and Notes

- The oxidation step is critical for selectivity; overoxidation leads to sulfone impurities.

- Purification by column chromatography is essential to isolate the sulfinyl compound in high purity.

- Reaction monitoring by TLC and NMR is recommended to optimize reaction times and yields.

- Literature suggests that the sulfinyl group imparts distinct electronic properties useful in further synthetic transformations or biological activity studies.

Q & A

Basic Questions

Q. How is the molecular structure of Methyl 4-(4-bromobenzenesulfinyl)butanoate determined using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify proton environments (e.g., methyl ester at δ ~3.6 ppm, aromatic protons from bromophenyl at δ ~7.3–7.5 ppm) and confirm the sulfinyl group (S=O) via characteristic deshielding effects.

- Infrared (IR) Spectroscopy : Detect the sulfinyl group (S=O stretch at ~1030–1070 cm) and ester carbonyl (C=O stretch at ~1720 cm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of methyl ester or bromophenyl groups) .

Q. What is the molecular formula and calculated molar mass of this compound?

- Answer :

- Molecular Formula : .

- Molar Mass :

- Carbon (12.01 × 11) + Hydrogen (1.01 × 13) + Bromine (79.90 × 1) + Oxygen (16.00 × 3) + Sulfur (32.07 × 1) = 331.24 g/mol .

- Derived from analogous compounds in and , adjusted for sulfinyl substitution .

Advanced Research Questions

Q. What are the optimal conditions for introducing the sulfinyl group during synthesis?

- Methodological Answer :

- Oxidation of Thioether Precursor : React 4-(4-bromophenylthio)butanoic acid with a mild oxidizing agent (e.g., hydrogen peroxide in acetic acid at 0–5°C) to avoid over-oxidation to sulfone.

- Yield Optimization : Use stoichiometric (1.1 eq.) and monitor reaction progress via thin-layer chromatography (TLC). Typical yields range from 65–80% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting material and byproducts .

Q. How can contradictions in reaction yields during esterification be resolved?

- Methodological Answer :

- Catalyst Screening : Compare acid-catalyzed (e.g., ) vs. coupling agents (e.g., DCC/DMAP). For this compound, -mediated esterification of 4-(4-bromobenzenesulfinyl)butanoic acid with methanol achieves >90% yield, while DCC methods may drop to 70% due to steric hindrance .

- Byproduct Analysis : Use -NMR to detect unreacted acid or methyl ester hydrolysis products. Adjust reaction time or temperature to minimize side reactions .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Degradation Studies :

- Acidic Conditions (pH < 3) : Hydrolysis of the ester group dominates, forming 4-(4-bromobenzenesulfinyl)butanoic acid (confirmed via LC-MS).

- Basic Conditions (pH > 9) : Sulfinyl group may undergo nucleophilic attack, leading to sulfoxide elimination or racemization.

- Stability Protocol : Store in anhydrous solvents (e.g., acetonitrile) at –20°C to minimize degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.